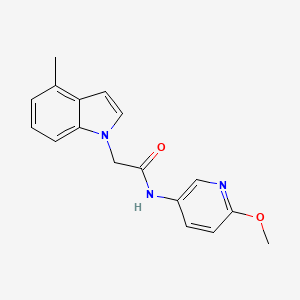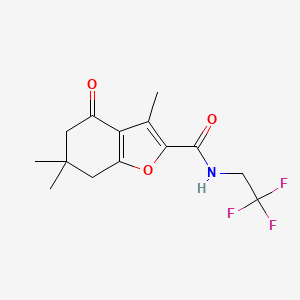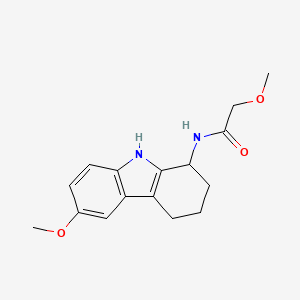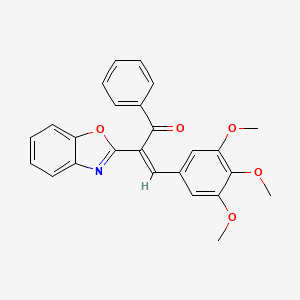![molecular formula C24H27N5O5S B12163522 4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[(E)-[[2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]アセチル]ヒドラジニリデン]メチル]-2,6-ジメトキシフェニル]アセテートは、合成有機化合物です。トリアゾール環、スルファニル基、アセテートエステルを特徴とし、化学や薬理学のさまざまな分野で注目される分子です。
2. 製法
合成経路と反応条件
[4-[(E)-[[2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]アセチル]ヒドラジニリデン]メチル]-2,6-ジメトキシフェニル]アセテートの合成は、通常、複数段階の有機反応を伴います。一般的な経路には、次のようなものがあります。
トリアゾール環の形成: ヒドラジンと適切なニトリルを反応させる環化反応によって実現できます。
スルファニル基の導入: このステップには、トリアゾール中間体をチオール化合物と反応させることが含まれる場合があります。
アセチル化: スルファニル-トリアゾール中間体は、無水酢酸または塩化アセチルを使用してアセチル化できます。
最終的なエステル化: その後、化合物を酸触媒の存在下で2,6-ジメトキシフェノールとエステル化します。
工業的生産方法
工業的な環境では、この化合物の生産は、収率と純度を最大化するために反応条件の最適化を伴う可能性が高いです。これには、次のようなものが含まれる可能性があります。
連続フローリアクターの使用: 反応効率を高めるため。
溶媒系の最適化: 溶解度と反応速度を向上させるため。
精製技術: 再結晶またはクロマトグラフィーなど、最終生成物を単離するため。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate typically involves multi-step organic reactions. A common route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the sulfanyl group: This step may involve the reaction of the triazole intermediate with a thiol compound.
Acetylation: The sulfanyl-triazole intermediate can be acetylated using acetic anhydride or acetyl chloride.
Final esterification: The compound is then esterified with 2,6-dimethoxyphenol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of solvent systems: to improve solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
化学反応の分析
反応の種類
酸化: 化合物は、特にスルファニル基で酸化反応を受け、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、トリアゾール環またはアセテートエステルを標的にし、アルコールまたはアミンを生成する可能性があります。
置換: 親電子求核置換反応は、アセテートエステルで起こり、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アミン、アルコール、チオール。
主な生成物
スルホキシドおよびスルホン: 酸化から。
アルコールおよびアミン: 還元から。
さまざまなエステルおよびアミド: 置換反応から。
科学的研究の応用
化学
触媒: 化合物は、特に遷移金属を含む触媒反応において、配位子として機能する可能性があります。
材料科学: その独特の構造は、特定の特性を持つ新しい材料の開発のために探求することができます。
生物学と医学
生化学: 化合物は、酵素相互作用と代謝経路を研究するためのプローブとして使用できます。
産業
農業: 生物活性のあるトリアゾール部分のため、農薬や除草剤としての潜在的な用途があります。
高分子科学: 特定の化学的または物理的特性を付与するために、高分子に組み込むことができます。
作用機序
[4-[(E)-[[2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]アセチル]ヒドラジニリデン]メチル]-2,6-ジメトキシフェニル]アセテートの作用機序は、その特定の用途によって異なります。薬理学的文脈では、酵素や受容体と相互作用して、その活性を調節する可能性があります。トリアゾール環は、生物学的標的に結合する際に重要な役割を果たす可能性があり、スルファニル基とアセテート基は、化合物の溶解性とバイオアベイラビリティに影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール]: トリアゾールコア構造を共有しています。
[2,6-ジメトキシフェニルアセテート]: 同じエステル官能基が含まれています。
[スルファニル-アセチル誘導体]: 同様のスルファニルおよびアセチル官能基。
独自性
[4-[(E)-[[2-[[4-エチル-5-(4-メチルフェニル)-1,2,4-トリアゾール-3-イル]スルファニル]アセチル]ヒドラジニリデン]メチル]-2,6-ジメトキシフェニル]アセテートの独自性は、その官能基の組み合わせにあります。これは、個々の成分またはより単純なアナログと比較して、独自の化学反応性と生物活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
[4-ethyl-5-(4-methylphenyl)-1,2,4-triazole]: Shares the triazole core structure.
[2,6-dimethoxyphenyl acetate]: Contains the same ester functional group.
[Sulfanyl-acetyl derivatives]: Similar sulfanyl and acetyl functionalities.
Uniqueness
The uniqueness of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its individual components or simpler analogs.
特性
分子式 |
C24H27N5O5S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
[4-[(Z)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C24H27N5O5S/c1-6-29-23(18-9-7-15(2)8-10-18)27-28-24(29)35-14-21(31)26-25-13-17-11-19(32-4)22(34-16(3)30)20(12-17)33-5/h7-13H,6,14H2,1-5H3,(H,26,31)/b25-13- |
InChIキー |
QNPHQRLSTHSOHI-MXAYSNPKSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)C |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)



![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)

![N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)
![2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione](/img/structure/B12163497.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12163503.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163523.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163524.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
